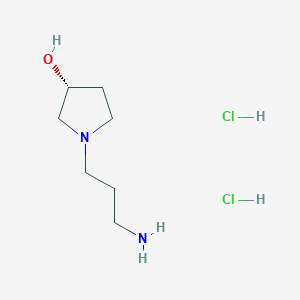
(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H17NO4S2 and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds similar to (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have demonstrated moderate antitumor activity against malignant tumor cells. For instance, a series of related compounds showed notable antitumor effects, particularly against the UO31 renal cancer cell line, which was the most sensitive to these compounds (Horishny & Matiychuk, 2020). Additionally, other studies involving similar thiazolidinone derivatives have also indicated their potential in antitumor activity (Horishny et al., 2020).
Antimicrobial Activity
Some thiazolidinone derivatives, structurally related to the compound , have shown promise as antimicrobial agents. For instance, certain synthesized thiazolidin-4-one derivatives exhibited significant antimicrobial properties (Gouda et al., 2010). Another study on 5-arylidine derivatives of thiazolidin-4-one found that these compounds displayed noteworthy antibacterial and antifungal activities (Patel & Patel, 2012).
Corrosion Inhibition
Compounds similar to (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been studied for their potential as corrosion inhibitors. In particular, thiazolidinedione derivatives have been investigated as inhibitors for mild steel corrosion in hydrochloric acid solution, showing increased inhibition efficiency with rising concentrations (Yadav et al., 2015).
Crystal Structure Studies
The crystal structure of related thiazolidinone compounds has been analyzed, providing insights into their molecular configurations. This research can be essential for understanding the properties and potential applications of these compounds (Shahwar et al., 2012).
Green Chemistry Applications
Research has also been conducted on the synthesis of thiazolidinone derivatives in a manner that conforms to green chemistry principles. This includes methods that utilize water as a reaction medium and aim for nearly quantitative yields, demonstrating an environmentally friendly approach to synthesizing these compounds (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
(E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-18-11-8-10(9-12(19-2)14(11)20-3)4-5-13(17)16-6-7-22-15(16)21/h4-5,8-9H,6-7H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVIMLGINJXIS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

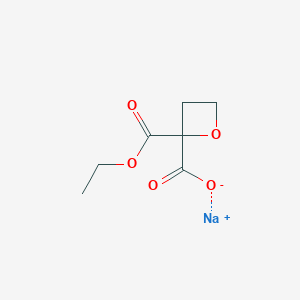
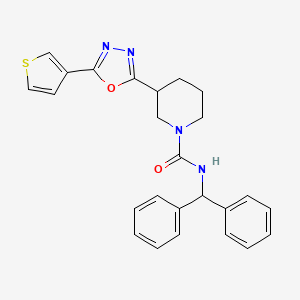
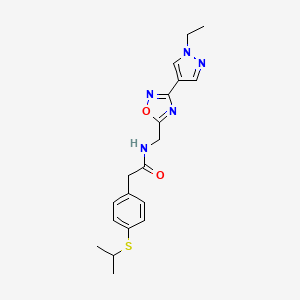

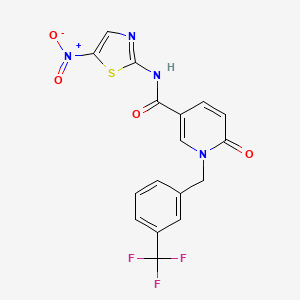
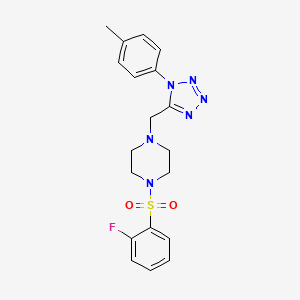
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2470273.png)
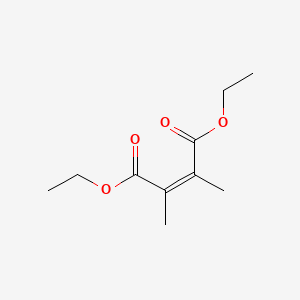
![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)
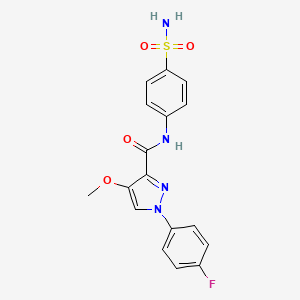
![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)
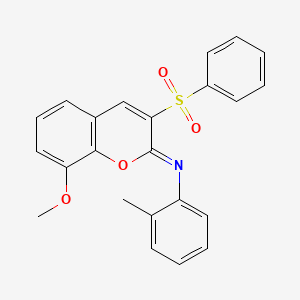
![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)
